3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one
Description
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-methoxyspiro[3,4-dihydroisochromene-1,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C15H18O3/c1-17-14-10-11-4-2-3-5-13(11)15(18-14)8-6-12(16)7-9-15/h2-5,14H,6-10H2,1H3 |
InChI Key |
LPTJZPCTKBRWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C3(O1)CCC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an isochroman precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
Spiro[cyclohexane-1,1'-isochromane] Derivatives
- Compound 2 (spipethiane) : A spiro[cyclohexane-1,1'-isochromane] derivative (C17H22O2) reported to exhibit exceptional sigma receptor (SR) binding affinity. Unlike the target compound, it lacks the 4-one ketone and methoxy group, highlighting the importance of these groups in modulating receptor interactions .
- 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS 204192-41-6): Replaces the isochroman with an isobenzofuran ring (C13H14O2).
Hydroxylated and Dihydroxy Spiro Analogs
- 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one (CAS 135110-71-3) : Contains hydroxyl groups at C5 and C7 (C14H16O4). These groups enhance polarity and hydrogen bonding capacity, improving aqueous solubility compared to the methoxy-substituted target compound .
- 6′,7′-Dihydroxy-2-methoxy-spiro[cyclohexane-1,1′-naphthalene]-2,5-dien-4-one: A naphthalene-fused spiro compound with dihydroxy and methoxy groups.
Heterocyclic Variations
- Dispiro[cyclohexane-1,3’-tetraoxane-6’,2’’-tricyclo[3.3.1.1³,⁷]decan]-4-one (TX) : Incorporates a tetraoxane ring, enhancing oxidative stability and antiparasitic activity. The tricyclic system contrasts with the simpler spiro structure of the target compound .
- 2,3-Dihydrospiro[4H-benzochromene-2,1'-cyclohexane]-4-one (CAS 445228-78-4) : Features a benzochromene system (C18H18O2), which increases molecular rigidity and may alter pharmacokinetic properties .
Pharmacological and Functional Comparisons
Physicochemical Properties
Biological Activity
3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including anti-cancer properties, antibacterial effects, and other therapeutic potentials. The information is synthesized from diverse research studies and findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure combining cyclohexane and isochroman moieties. Its molecular formula is , and it exhibits features conducive to biological activity due to the presence of various functional groups.
Biological Activity Overview
Research has shown that derivatives of cyclohexane-1,3-dione, closely related to this compound, exhibit significant biological activities. Key areas of investigation include:
- Anticancer Activity : Several studies have evaluated the cytotoxic effects of cyclohexane derivatives against various cancer cell lines.
- Antibacterial Activity : The compound's potential as an antibacterial agent has been explored, particularly against common pathogens.
In Vitro Studies
A study highlighted the cytotoxicity of cyclohexane-1,3-dione derivatives against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The research indicated that certain derivatives exhibited IC50 values below 1 µM, marking them as promising candidates for further development (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | H460 | 0.5 |
| Compound B | A549 | 0.8 |
| This compound | HT29 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, receptor tyrosine kinases such as EGFR and VEGFR are common targets.
Synthesis and Testing
Synthesis of metal complexes involving cyclohexane derivatives has shown moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. In comparative studies, these compounds demonstrated effectiveness similar to standard antibiotics like ampicillin (Table 2).
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Metal Complex A | S. aureus | TBD |
Case Study 1: Anticancer Screening
In a comprehensive screening involving multiple cyclohexane derivatives, researchers identified a subset that showed enhanced apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction.
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties, various derivatives were tested against clinical isolates of bacteria. The results indicated that some derivatives significantly inhibited bacterial growth compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
